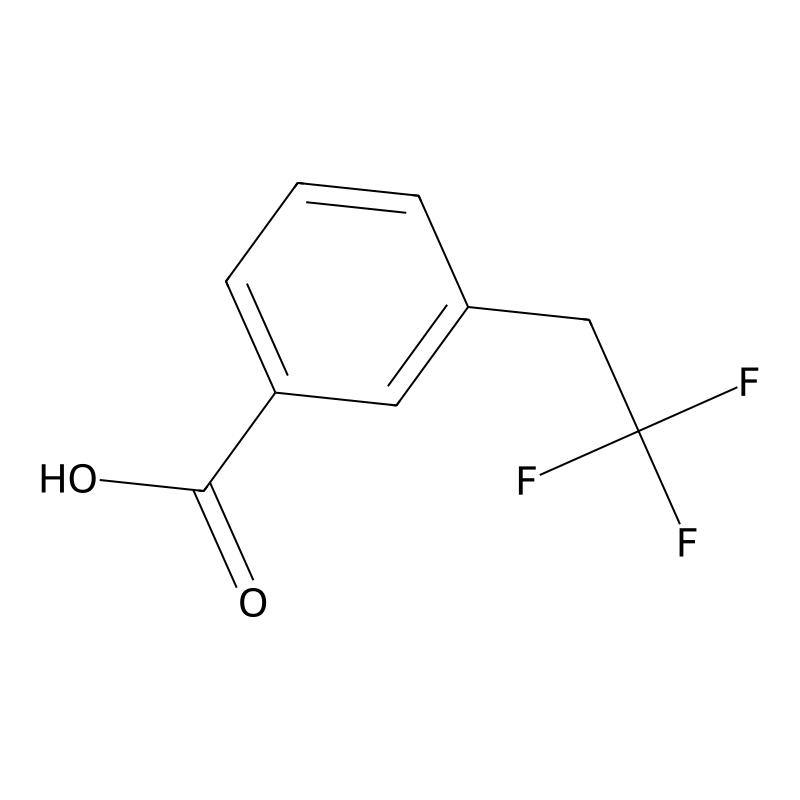3-(2,2,2-Trifluoroethyl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(2,2,2-Trifluoroethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a trifluoroethyl group attached to the benzene ring. Its chemical formula is C11H10F3O2, and it is notable for its unique trifluoromethyl substitution, which imparts distinct physical and chemical properties. The trifluoroethyl group enhances the compound's lipophilicity and influences its reactivity, making it an interesting candidate for various chemical applications.
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under specific conditions, it can lose carbon dioxide to form a corresponding hydrocarbon.
- Nucleophilic Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, which are facilitated by the electronegative fluorine atoms.
The reactivity of this compound can be further enhanced through the use of activating agents or catalysts in synthetic pathways .
Synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid can be achieved through several methods:
- Direct Trifluoromethylation: This involves the reaction of benzoic acid derivatives with trifluoromethylating agents under controlled conditions.
- Halogenation followed by substitution: Starting from halobenzoic acids, a nucleophilic substitution with 2,2,2-trifluoroethanol can yield the desired product.
- Ester Intermediates: The compound can also be synthesized via esterification of benzoic acid derivatives followed by hydrolysis to yield the carboxylic acid .
3-(2,2,2-Trifluoroethyl)benzoic acid has potential applications in various fields:
- Pharmaceuticals: As a building block for drug synthesis due to its unique electronic properties.
- Materials Science: In the development of fluorinated polymers and coatings that require enhanced chemical resistance.
- Agricultural Chemistry: Potential use in the formulation of agrochemicals where fluorinated compounds are beneficial for stability and efficacy .
Several compounds share structural similarities with 3-(2,2,2-Trifluoroethyl)benzoic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | Contains a trifluoromethyl group; used as an intermediate in pharmaceuticals. |
| 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | Similar structure but different position of trifluoromethyl group; exhibits different reactivity. |
| 3-(Fluoromethyl)benzoic acid | C8H7FO2 | Less fluorinated; shows different biological activity due to fewer fluorine atoms. |
| 4-(Trifluoroethoxy)benzoic acid | C10H9F3O3 | Contains an ethoxy group instead; used in material sciences. |
The uniqueness of 3-(2,2,2-Trifluoroethyl)benzoic acid lies in its specific trifluoroethyl substitution pattern which affects its reactivity and potential applications compared to these similar compounds .








